molecular formula C12H3Cl4NO4 B14336054 2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin CAS No. 101126-67-4

2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin

Cat. No.: B14336054
CAS No.: 101126-67-4
M. Wt: 367.0 g/mol
InChI Key: YCAPHOOJTVTGBO-UHFFFAOYSA-N
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Description

2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin is a polychlorinated dibenzo-p-dioxin compound. It is a derivative of 2,3,7,8-tetrachlorodibenzo-p-dioxin, which is known for its high toxicity and environmental persistence. This compound is of significant interest due to its potential environmental and health impacts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin typically involves the nitration of 2,3,7,8-tetrachlorodibenzo-p-dioxin. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound is not common due to its high toxicity and limited applications. it can be produced as a by-product in the manufacturing processes of other chlorinated aromatic compounds. The production process involves stringent safety measures to prevent environmental contamination and exposure to workers.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 2-Amino-1,3,7,8-tetrachlorodibenzo-p-dioxin.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin is primarily used in scientific research to study the environmental and health effects of polychlorinated dibenzo-p-dioxins. Its applications include:

    Environmental Chemistry: Studying its persistence and degradation in the environment.

    Toxicology: Investigating its toxic effects on living organisms.

    Analytical Chemistry: Developing methods for its detection and quantification in environmental samples.

Mechanism of Action

The mechanism of action of 2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to changes in gene expression. This can result in various toxic effects, including disruption of endocrine functions and immune suppression .

Comparison with Similar Compounds

Similar Compounds

    2,3,7,8-Tetrachlorodibenzo-p-dioxin: The parent compound, known for its high toxicity.

    2,3,7,8-Tetrachlorodibenzofuran: A structurally similar compound with similar toxicological properties.

    Polychlorinated Biphenyls (PCBs): A group of related compounds with similar environmental persistence and toxicity.

Uniqueness

2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin is unique due to the presence of the nitro group, which can undergo specific chemical reactions not observed in its parent compound. This makes it a valuable compound for studying the effects of nitration on the toxicity and environmental behavior of polychlorinated dibenzo-p-dioxins .

Properties

CAS No.

101126-67-4

Molecular Formula

C12H3Cl4NO4

Molecular Weight

367.0 g/mol

IUPAC Name

1,3,7,8-tetrachloro-2-nitrodibenzo-p-dioxin

InChI

InChI=1S/C12H3Cl4NO4/c13-4-1-7-8(2-5(4)14)21-12-9(20-7)3-6(15)11(10(12)16)17(18)19/h1-3H

InChI Key

YCAPHOOJTVTGBO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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